Cas no 69050-79-9 (2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one)
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)-
- 2,6-ditert-butyl-1H-pyrimidin-4-one
- 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
- DTXSID70356480
- 2,4-ditert-butyl-1H-pyrimidin-6-one
- PZLGMNBLXLMEIM-UHFFFAOYSA-N
- 2,6-di-tert-butylpyrimidin-4-ol
- SCHEMBL18701517
- SB59719
- AKOS009579460
- SCHEMBL6181050
- FT-0769550
- 2,6-Di-tert-butylpyrimidin-4(1H)-one
- 69050-79-9
- EN300-109834
- Z1431905463
-
- Inchi: 1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15)
- InChI Key: PZLGMNBLXLMEIM-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(C)(C)C)N=C(C(C)(C)C)N1
Computed Properties
- Exact Mass: 208.157563266g/mol
- Monoisotopic Mass: 208.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 281.9±23.0 °C at 760 mmHg
- Flash Point: 124.3±22.6 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T050100-10mg |
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T050100-50mg |
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T050100-100mg |
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 100mg |
$ 275.00 | 2022-06-03 | ||
| A2B Chem LLC | AC97302-2.5g |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 95% | 2.5g |
$1420.00 | 2024-04-19 | |
| A2B Chem LLC | AC97302-5g |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 95% | 5g |
$2083.00 | 2024-04-19 | |
| A2B Chem LLC | AC97302-10g |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 95% | 10g |
$3071.00 | 2024-04-19 | |
| Chemenu | CM524072-1g |
2,6-Di-tert-butylpyrimidin-4(1H)-one |
69050-79-9 | 98% | 1g |
$475 | 2024-07-24 | |
| A2B Chem LLC | AC97302-50mg |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 95% | 50mg |
$199.00 | 2024-04-19 | |
| A2B Chem LLC | AC97302-100mg |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 95% | 100mg |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AC97302-250mg |
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one |
69050-79-9 | 95% | 250mg |
$384.00 | 2024-04-19 |
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Suppliers
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)-: A Comprehensive Overview
The compound 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)-, with the CAS number 69050-79-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrimidinones, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. The specific structure of this compound features two bulky tert-butyl groups at the 2 and 6 positions of the pyrimidinone ring, which imparts unique chemical and physical properties.
Pyrimidinones are widely studied due to their potential applications in drug design and materials science. The presence of the tert-butyl groups in 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- enhances its stability and solubility in organic solvents. Recent studies have highlighted its role as a building block in the synthesis of advanced materials and pharmaceutical agents. For instance, researchers have explored its use in constructing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted diamines or amides under specific conditions. The tert-butyl groups are typically introduced via alkylation or Friedel-Crafts acylation reactions. These methods ensure high yields and excellent control over the product's purity.
In terms of applications, this compound has shown promise in the development of new drug delivery systems. Its ability to form stable complexes with metal ions makes it a valuable component in designing nanomaterials for targeted drug delivery. Additionally, recent research has focused on its use as a ligand in coordination chemistry, where it facilitates the formation of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.
The physical properties of 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- are well-documented. It has a melting point of approximately 230°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands due to the conjugated system within the pyrimidinone ring. These properties make it an ideal candidate for use in optical materials and sensors.
From an environmental perspective, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term environmental impact and biodegradation pathways.
In conclusion, 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive target for ongoing research and development efforts.
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